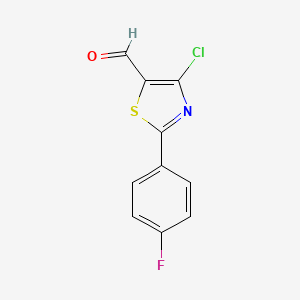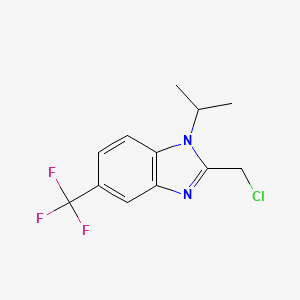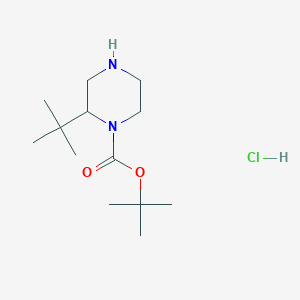
5-Carboxy-2-fluoropyridine-3-boronic acid
Übersicht
Beschreibung
5-Carboxy-2-fluoropyridine-3-boronic acid is a pharmaceutical intermediate . It is used as a reactant involved in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura coupling reaction, which is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, also involves organoboron reagents .
Molecular Structure Analysis
The molecular weight of 5-Carboxy-2-fluoropyridine-3-boronic acid is 184.92 . The IUPAC name for this compound is 5-(dihydroxyboryl)-6-fluoronicotinic acid .
Chemical Reactions Analysis
Boronic acid-based linkages, such as boronic acid esters and boroxines, are known for their quick exchange kinetics and can be easily applied in various polymer systems . They have been utilized for the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-Carboxy-2-fluoropyridine-3-boronic acid: is a versatile building block in organic synthesis. Its boronic acid group is pivotal in Suzuki-Miyaura coupling reactions , which are widely used to form carbon-carbon bonds . This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Drug Discovery
This compound serves as a precursor for the synthesis of biologically active molecules. For instance, it can be used to create heteroaryl benzylureas , which exhibit inhibitory activity against glycogen synthase kinase 3, a protein kinase implicated in various diseases .
Medicinal Chemistry
In medicinal chemistry, 5-Carboxy-2-fluoropyridine-3-boronic acid is utilized to synthesize carboxyindoles , which have shown inhibitory activity against the HCV NS5B polymerase . This enzyme is essential for the replication of the hepatitis C virus, making these compounds potential antiviral drugs.
Material Science
The compound’s ability to participate in heterocyclization with α-oxocarboxylic acids opens up applications in material science. It can be used to create novel organic materials with specific electronic and photonic properties .
Catalysis
Researchers have explored the use of boronic acids in catalysis5-Carboxy-2-fluoropyridine-3-boronic acid could potentially be involved in catalytic cycles, especially in transformations requiring a boron moiety for the reaction to proceed .
Chemical Biology
In chemical biology, boronic acids are known to interact with various biomolecules. The specific structure of 5-Carboxy-2-fluoropyridine-3-boronic acid may allow it to bind selectively to enzymes or receptors, providing a tool for probing biological systems .
Environmental Chemistry
The fluorine atom present in the compound makes it a candidate for the study of organofluorine compounds in the environment. Its stability and reactivity can be studied to understand the environmental impact of fluorinated compounds .
Analytical Chemistry
Lastly, in analytical chemistry, 5-Carboxy-2-fluoropyridine-3-boronic acid can be used as a reagent or a standard in chromatographic methods to quantify or identify similar compounds in complex mixtures .
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Boronic acid-based linkages, such as those in 5-Carboxy-2-fluoropyridine-3-boronic acid, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems . This opens up potential future directions in the development of novel materials that show a longer lifetime and can be easily recycled .
Eigenschaften
IUPAC Name |
5-borono-6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLGBTWNYVSWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254754 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-2-fluoropyridine-3-boronic acid | |
CAS RN |
1451393-25-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



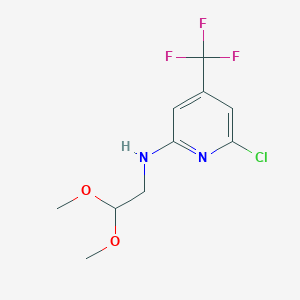
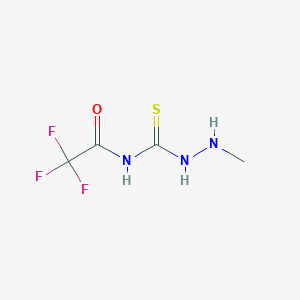
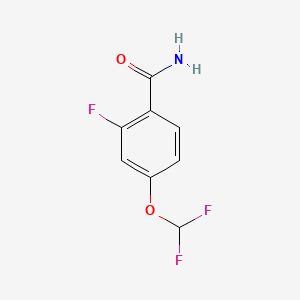
![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)

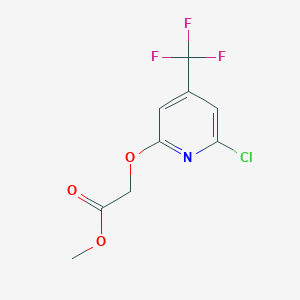
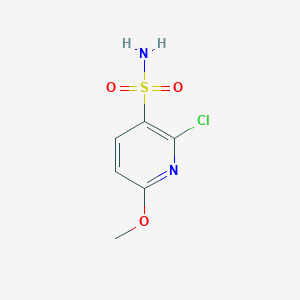
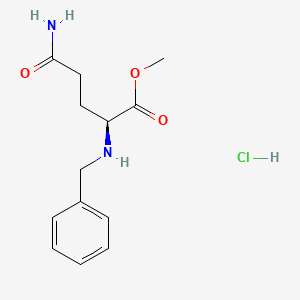
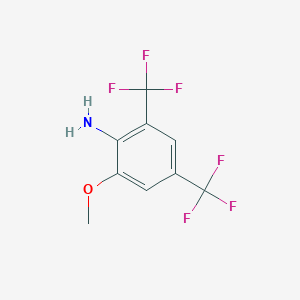
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

